Ethyl 2-benzamido-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
While the specific mechanism of action for Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is not detailed in the search results, related thiazole-5-carboxylic acid derivatives have been found to inhibit the enzyme xanthine oxidase. This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .
Future Directions
The future directions for the study of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate could involve further exploration of its potential as a xanthine oxidase inhibitor, given the known activity of related thiazole-5-carboxylic acid derivatives . This could have implications for the treatment of conditions such as gout and oxidative tissue damage, which are associated with the activity of xanthine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Finally, the amino group is benzoylated using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiazole-5-carboxylate: A precursor in the synthesis of ethyl 2-benzamido-4-methylthiazole-5-carboxylate, known for its biological activities.
2-Benzamido-4-methylthiazole-5-carboxylic acid: Similar in structure but with different functional groups, used as a xanthine oxidase inhibitor.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit xanthine oxidase and scavenge free radicals sets it apart from other thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXTLSMHAEJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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